molecular formula C14H19BO4 B3118411 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377608-70-1

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B3118411
M. Wt: 262.11 g/mol
InChI Key: XSMZJBCPXNBVQY-UHFFFAOYSA-N
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Description

“4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H19BO4 . It is also known as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 77-81°C (lit.), a predicted boiling point of 355.6±25.0 °C, and a flash point of 194.3°C . The refractive index is 1.507 .

Scientific Research Applications

Benzoic Acid and Gut Functions

Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions : Benzoic acid, a preservative with antibacterial and antifungal properties, has been studied for its potential to improve gut health by regulating functions such as digestion, absorption, and immunity. The research highlights its use in appropriate levels to enhance gut functions through enzyme activity modulation, redox status, and microbiota balance, with an emphasis on the importance of dosage to avoid adverse effects on gut health (Mao et al., 2019).

Benzoxaboroles: Chemistry and Applications

Benzoxaboroles – Old Compounds with New Applications : This review discusses benzoxaboroles, derivatives of phenylboronic acids, noting their exceptional properties and wide applications, including their use as building blocks in organic synthesis and potential for biological activity. The article underscores the recent interest in benzoxaboroles due to their functionality in various therapeutic and chemical contexts (Adamczyk-Woźniak et al., 2009).

Benzoxaborole Compounds for Therapeutic Uses A Patent Review (2010- 2018)

: Highlighting the therapeutic potential of benzoxaboroles, this review covers their applications in medicinal chemistry over a recent decade. It details the development of benzoxaborole-based anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, reflecting on the clinical use of specific derivatives for treating conditions like onychomycosis and atopic dermatitis. The unique chemical properties of benzoxaboroles, driven by the electron-deficient nature of the boron atom, are identified as key to their versatility and effectiveness (Nocentini et al., 2018).

properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)11(8-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZJBCPXNBVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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